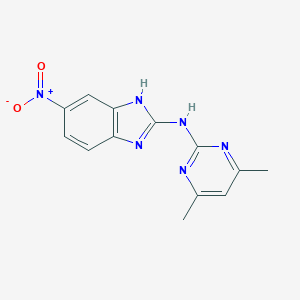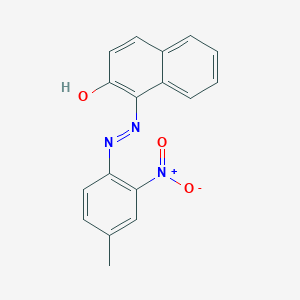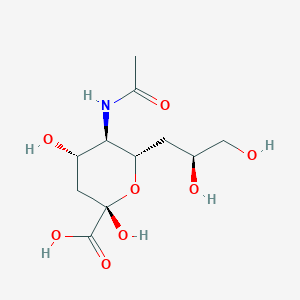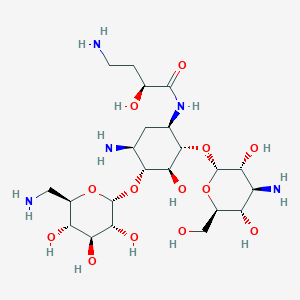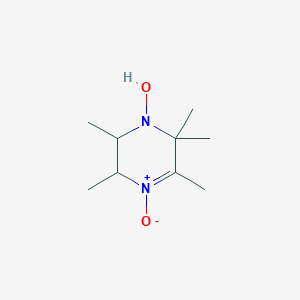![molecular formula C7H8BrNO B045889 2-Bromo-1-[4-pyridyl]ethanol CAS No. 118838-55-4](/img/structure/B45889.png)
2-Bromo-1-[4-pyridyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[4-pyridyl]ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound is also known as BPE and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[4-pyridyl]ethanol is not well understood. However, it is believed that it acts as a nucleophile and reacts with various functional groups such as aldehydes, ketones, and acids.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-[4-pyridyl]ethanol. However, it has been reported to exhibit antimicrobial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-1-[4-pyridyl]ethanol in lab experiments is its ability to react with different functional groups. However, one of the limitations is that it is not readily available and requires a multi-step synthesis process.
Zukünftige Richtungen
There are several future directions for the use of 2-Bromo-1-[4-pyridyl]ethanol in scientific research. One of the potential areas of research is in the development of new organic compounds with unique properties. Additionally, further studies are needed to understand the mechanism of action and biochemical effects of this compound. Finally, there is a need to explore alternative synthesis methods that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-Bromo-1-[4-pyridyl]ethanol can be achieved through a multi-step process. The first step involves the reaction of 4-pyridylmagnesium bromide with ethylene oxide. This reaction produces 4-pyridylethanol, which is then brominated using N-bromosuccinimide to produce 2-Bromo-1-[4-pyridyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[4-pyridyl]ethanol has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds due to its ability to react with different functional groups.
Eigenschaften
CAS-Nummer |
118838-55-4 |
|---|---|
Produktname |
2-Bromo-1-[4-pyridyl]ethanol |
Molekularformel |
C7H8BrNO |
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
2-bromo-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2 |
InChI-Schlüssel |
SUGRCVXYPODIFP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CBr)O |
Kanonische SMILES |
C1=CN=CC=C1C(CBr)O |
Synonyme |
4-Pyridinemethanol,-alpha--(bromomethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
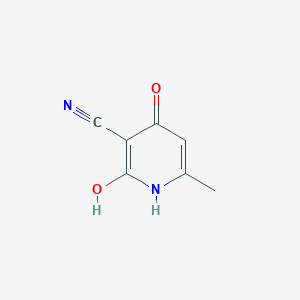
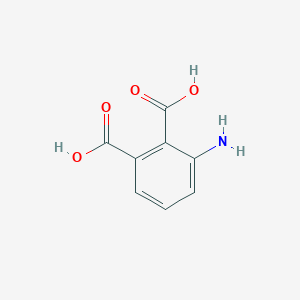
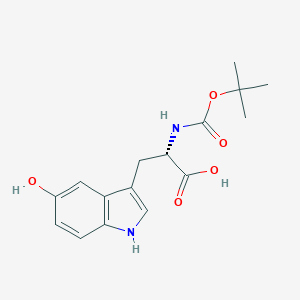
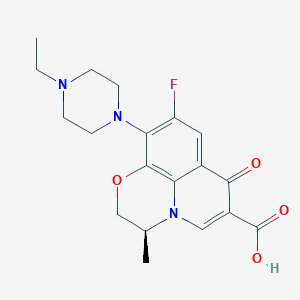

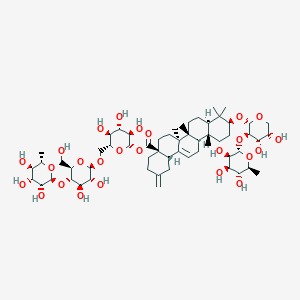
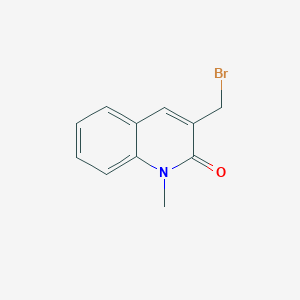
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
